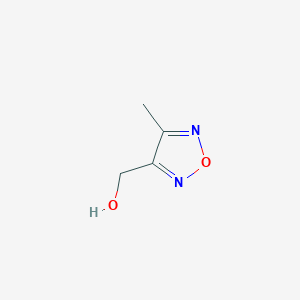

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol, also known as 4-MOM, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. 4-MOM is a highly versatile compound that can be used for a variety of purposes due to its unique chemical and physical properties.

科学的研究の応用

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives, which are structurally similar to 1,2,5-oxadiazoles, have been shown to exhibit a broad spectrum of agricultural biological activities. They can be used as pharmacophores to design novel pesticides . These compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, certain derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight .

Anticancer Agents

1,2,4-oxadiazole linked 5-fluorouracil derivatives, which share a core structure with 1,2,5-oxadiazoles, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against human cancer cell lines, including breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) . The derivatives demonstrate the potential of 1,2,5-oxadiazoles in the development of new anticancer drugs.

Antimicrobial Properties

The antimicrobial properties of 1,2,5-oxadiazoles are significant, as they have been found to exert moderate antibacterial effects on rice bacterial leaf blight caused by Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) . This suggests their potential use in combating bacterial infections in crops, thereby protecting agricultural yields.

Molecular Docking Studies

Molecular docking studies of 1,2,4-oxadiazole derivatives have been conducted to identify targets and design drugs with high bioavailability and minimal toxicity . This application is crucial in drug discovery, where 1,2,5-oxadiazoles can be used to predict the interaction between drugs and their targets, leading to more effective and safer pharmaceuticals.

Bioavailability and Drug Resistance

The in silico results of studies on 1,3,4-oxadiazoles, which are related to 1,2,5-oxadiazoles, indicate that these compounds comply with the Lipinski’s Rule of Five and show positive oral bioavailability . This suggests that 1,2,5-oxadiazoles could also be designed to have favorable pharmacokinetic properties and potentially overcome drug resistance issues.

特性

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-4(2-7)6-8-5-3/h7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPMMNZIDPBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365486 |

Source

|

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol | |

CAS RN |

78441-74-4 |

Source

|

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)